N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Overview
Description
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a tetrahydroquinoline core with both ethylsulfonyl and sulfonamide groups, giving it distinctive reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, one commonly employed route begins with the functionalization of the quinoline ring. A step-by-step procedure could involve:
Nitration of quinoline to form a nitro derivative.
Reduction of the nitro group to an amine.
Alkylation with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.
Coupling this intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride to introduce the sulfonamide group.
Purification and isolation of the final product using recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial-scale production of this compound might involve similar steps but optimized for higher yields and purity. Continuous flow chemistry could be used to streamline the process, improve safety, and reduce costs.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at various positions, particularly at the benzylic and ethylsulfonyl groups, forming corresponding sulfoxides or sulfones.
Reduction: : Reduction can occur at the sulfonyl or nitro groups, depending on the starting materials.
Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing electrophiles or nucleophiles like halogens, alkylating agents, or nucleophiles like ammonia or amines.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amine derivatives, reduced sulfonamides.
Substitution: : Halogenated products, alkylated compounds.
Scientific Research Applications
Chemistry
This compound is often studied for its potential as a versatile intermediate in organic synthesis, serving as a building block for more complex molecules.
Biology
In biology, its functional groups make it a candidate for enzyme inhibition studies or as a potential ligand in receptor binding assays.
Medicine
In medicinal chemistry, it might be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent, due to the presence of the sulfonamide moiety which is known for such activities.
Industry
Industrially, it could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific electronic properties.
Mechanism of Action
Mechanism
The sulfonamide group often plays a critical role by interacting with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding to active site residues.
Molecular Targets and Pathways
Specific molecular targets could include enzymes like carbonic anhydrases or proteases, where the compound could inhibit the enzyme's activity by binding to its active site.
Comparison with Similar Compounds
Uniqueness
Compared to other sulfonamides or tetrahydroquinoline derivatives, this compound's unique combination of substituents provides a distinct profile of chemical reactivity and biological activity.
Similar Compounds
Sulfanilamide: : Another sulfonamide but lacks the tetrahydroquinoline structure.
Ethylsulfonyl derivatives: : Compounds that share the ethylsulfonyl group but with different core structures.
4-Methoxy-3,5-dimethylbenzenesulfonamides: : Compounds with similar aromatic substitutions but different linkage to the quinoline ring.
Properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGSZQSVDLCEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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